molecular formula C10H19NOS B2449992 2-Thiomorpholinocyclohexan-1-ol CAS No. 1179877-00-9

2-Thiomorpholinocyclohexan-1-ol

Cat. No. B2449992
M. Wt: 201.33
InChI Key: RFNFOMXRJQQRMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like 2-Thiomorpholinocyclohexan-1-ol can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific information about the molecular structure of this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving 2-Thiomorpholinocyclohexan-1-ol would depend on its molecular structure and the conditions under which the reactions are carried out. Information about specific reactions involving this compound is not available .

Scientific Research Applications

Bridged Bicyclic Thiomorpholines in Medicinal Chemistry

Thiomorpholines, including 2-Thiomorpholinocyclohexan-1-ol and its related compounds, serve as crucial building blocks in medicinal chemistry. The synthesis of novel bridged bicyclic thiomorpholines has highlighted their potential as versatile intermediates for developing new therapeutic agents. Such compounds have shown interesting biological profiles, with some analogs advancing into human clinical trials. This indicates their utility in creating drugs with novel mechanisms of action or improved pharmacological profiles (Walker & Rogier, 2013).

Antimicrobial Activity of Thiomorpholine Derivatives

Research into thiomorpholine derivatives, including those structurally related to 2-Thiomorpholinocyclohexan-1-ol, has demonstrated significant antimicrobial properties. For instance, the synthesis and antimicrobial activity assessment of 4-thiomorpholine-4ylbenzohydrazide derivatives offer insights into the design of new bioactive molecules with potential applications in combating microbial resistance. This work underscores the role of thiomorpholine scaffolds in developing antimicrobial agents with enhanced efficacy (Kardile & Kalyane, 2010).

Applications in Material Science

Beyond medicinal chemistry, thiomorpholine derivatives, including those related to 2-Thiomorpholinocyclohexan-1-ol, find applications in material science. For example, the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives and their role as inhibitors for carbon steel corrosion illustrate the utility of thiomorpholine compounds in developing corrosion inhibitors. This research highlights the protective layer bonding on metal surfaces, showcasing the potential for these compounds in industrial applications to prevent metal degradation (Gao, Liang, & Wang, 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information about the specific safety and hazards of 2-Thiomorpholinocyclohexan-1-ol is not available .

Future Directions

The future directions for research on a compound like 2-Thiomorpholinocyclohexan-1-ol would depend on the findings of initial studies. These could include further investigation into its synthesis, properties, and potential applications .

properties

IUPAC Name

2-thiomorpholin-4-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFOMXRJQQRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCSCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiomorpholin-4-yl)cyclohexan-1-ol

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